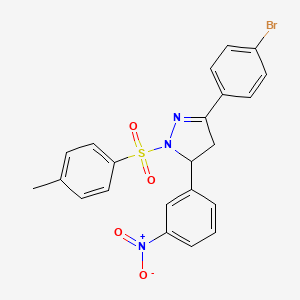

3-(4-bromophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

Description

The compound 3-(4-bromophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a dihydro-pyrazole core substituted with a 4-bromophenyl group at position 3, a 3-nitrophenyl group at position 5, and a tosyl (p-toluenesulfonyl) group at position 1. Pyrazolines are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, often modulated by electron-withdrawing (e.g., bromo, nitro) and electron-donating (e.g., methoxy) substituents .

Properties

IUPAC Name |

5-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrN3O4S/c1-15-5-11-20(12-6-15)31(29,30)25-22(17-3-2-4-19(13-17)26(27)28)14-21(24-25)16-7-9-18(23)10-8-16/h2-13,22H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIICSOSGNTPRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

Reduction: The bromophenyl group can participate in nucleophilic substitution reactions.

Substitution: The tosyl group can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group would yield an aminophenyl derivative, while substitution of the tosyl group could result in various substituted pyrazoles.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity :

- Pyrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 3-(4-bromophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole exhibit significant antibacterial and antifungal activities against various pathogens, including resistant strains .

- Anti-inflammatory Effects :

- Anticancer Potential :

- Analgesic Properties :

Synthesis Methodologies

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Utilizing hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

- Cyclization Techniques : Employing tosyl hydrazones as intermediates to form the pyrazole ring through cyclization reactions.

These synthetic routes are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and nitrophenyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

Table 1: Key Substituents and Physical Properties of Selected Pyrazoline Derivatives

Key Observations :

- Electron-withdrawing substituents (e.g., bromo, nitro) increase melting points due to enhanced dipole-dipole interactions. For instance, 2i (204°C) with bromo and chloro groups has a higher melting point than 2k (145°C) with methoxy and bromo groups .

- The tosyl group contributes to steric bulk and may reduce solubility in polar solvents compared to non-sulfonated analogs .

- Nitro groups (as in the target compound) are strong electron-withdrawing moieties, likely causing downfield shifts in $ ^1H $-NMR for adjacent protons and distinct IR stretching frequencies for C=N bonds (~1580–1520 cm⁻¹) .

Table 2: Bioactivity of Pyrazoline Derivatives

Key Insights :

- Bromophenyl and nitrophenyl groups enhance bioactivity by improving binding to hydrophobic pockets in enzymes or receptors. For instance, bromo substituents in oxadiazoles () show anti-inflammatory activity comparable to indomethacin .

- The tosyl group may improve metabolic stability but could reduce cell permeability compared to smaller substituents (e.g., methyl) .

- Nitro groups (as in the target compound) are often associated with antimicrobial and anticancer activities due to their redox-active properties .

Biological Activity

3-(4-Bromophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is part of a larger class of pyrazoles known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C18H16BrN3O2S

- Molecular Weight : 404.30 g/mol

1. Anti-Inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown effective inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In vitro studies demonstrated that at concentrations around 10 µM, these compounds could inhibit TNF-α production by up to 85% compared to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively studied. In a comparative analysis, various derivatives were tested against bacterial strains such as E. coli and Staphylococcus aureus. Results indicated that certain pyrazole compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, suggesting their potential as effective antimicrobial agents .

3. Anticancer Properties

Studies have also highlighted the potential anticancer effects of pyrazole derivatives. For example, in vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The compound under discussion has been noted for its ability to inhibit cancer cell proliferation effectively .

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of pyrazole derivatives, including the compound , and evaluated their biological activities. The study reported that the synthesized compounds exhibited varying degrees of anti-inflammatory and antimicrobial activities. The most potent derivative demonstrated an IC50 value of 12 µM against TNF-α production in macrophages .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on understanding the structure-activity relationship (SAR) of various pyrazole derivatives, including this compound. The study concluded that modifications in the bromine and nitro groups significantly impacted the biological activity, with specific configurations enhancing anti-inflammatory responses while maintaining low cytotoxicity towards normal cells .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.